Ethyl methylphosphonate

概要

説明

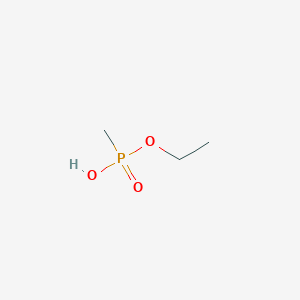

Ethyl methylphosphonate (EMP), with the molecular formula C₃H₉O₃P, is an organophosphorus compound characterized by a methyl group and an ethoxy group bonded to a central phosphorus atom. Structurally, it is represented as CH₃P(O)(OCH₂CH₃)OH or its deprotonated form, depending on pH conditions. EMP is primarily recognized for its role as a hydrolysis product of nerve agents such as VX and as a simulant in toxicological studies due to its reduced toxicity compared to its parent compounds .

Synthesis: EMP can be synthesized via nucleophilic substitution reactions involving dithis compound precursors. For example, dithis compound reacts with alkylating agents under basic conditions to yield EMP derivatives (e.g., ethyl 4-nitrophenyl methylphosphonate) . Microwave-assisted protocols and column chromatography purification methods have also been employed for related phosphonate syntheses .

準備方法

Diethyl Phosphite Alkylation-Reduction Method

Two-Step Synthesis Pathway

This approach involves alkylation of diethyl phosphite with methyl chloride, followed by reduction:

-

Alkylation : Diethyl phosphite reacts with methyl chloride (CH₃Cl) at 80–120°C under pressure (0.4–0.8 MPa) in the presence of an acid-binding agent (e.g., triethylamine). This forms methyl-phosphorous acid diethyl ester .

-

Reduction : The ester is reduced using lithium aluminum hydride (LiAlH₄) or sodium hydride (NaH) in solvents like tetrahydrofuran (THF), yielding ethyl methylphosphonate .

Critical Parameters and Yield Analysis

Eleven embodiments (Table 2) highlight the role of acid-binding agents, reductants, and temperature:

-

Acid-Binding Agents : Triethylamine (Embodiment 1) achieved 91.3% yield at 98.5% purity, outperforming bulkier amines like triphenylamine (86.9% yield) .

-

Reductants : LiAlH₄ provided higher yields (89.6–92.6%) compared to NaH (84.0–84.4%), attributed to its stronger reducing capacity .

-

Temperature : Alkylation at 100–120°C optimized reaction kinetics, whereas temperatures >150°C led to decomposition (80.0% yield at 200°C in Embodiment 6) .

Table 2: Alkylation-Reduction Method Performance

| Embodiment | Acid-Binding Agent | Reductant | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine | LiAlH₄ | 110 | 91.3 | 98.5 |

| 2 | Tri-n-butylamine | LiAlH₄ | 100 | 87.8 | 98.8 |

| 3 | Triphenylamine | NaH | 120 | 86.9 | 98.9 |

| 4 | N,N-Dimethylamine | LiAlH₄ | 130 | 92.6 | 98.2 |

| 6 | Triethylamine | LiAlH₄ | 200 | 80.0 | 98.2 |

Scalability and Industrial Relevance

This method’s shorter reaction time (1–5 hours) and avoidance of AlCl₃ make it industrially favorable. However, the use of pressurized methyl chloride and pyrophoric reductants like LiAlH₄ necessitates specialized equipment .

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

化学反応の分析

Types of Reactions: Ethyl methylphosphonate undergoes several types of chemical reactions, including hydrolysis, oxidation, and photocatalytic degradation.

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under both acidic and basic conditions.

Oxidation: this compound can be oxidized to form phosphoric acid derivatives.

Photocatalytic Degradation: When adsorbed on titanium dioxide (TiO₂) films and exposed to UV irradiation, this compound decomposes into methylphosphonic acid and phosphoric acid.

Major Products Formed:

- Methylphosphonic acid

- Phosphoric acid

科学的研究の応用

Chemical Warfare Applications

Ethyl methylphosphonate in Chemical Warfare Agents:

EMP serves as a precursor in the synthesis of several nerve agents, particularly those belonging to the V-agent category, such as VX and VR. These agents are known for their high toxicity and effectiveness as chemical warfare agents. The hydrolysis of EMP has been studied to understand its degradation pathways in environmental contexts, which is crucial for assessing the long-term impacts of chemical warfare agents on ecosystems .

Case Study: Degradation of VX

A study demonstrated that EMP can be detected as a degradation product of VX in soil samples. The research highlighted that during the hydrolysis process, EMP concentration could be quantified using advanced extraction techniques, indicating its relevance in monitoring chemical warfare residues .

Analytical Chemistry

Detection and Quantification:

EMP is utilized in analytical chemistry for the detection of organophosphorus compounds. Its application includes methods such as mass spectrometry and enzyme-linked immunosorbent assays (ELISA) for quantifying organophosphorus contamination in various matrices, including soil and biological samples .

Data Table: Detection Methods for EMP

Pharmaceutical Applications

Potential Therapeutic Uses:

Research has indicated that EMP may have potential therapeutic applications due to its ability to interact with biological systems. Studies exploring its effects on cholinesterase inhibition suggest that it could be developed into a protective agent against organophosphate poisoning .

Case Study: Cholinesterase Inhibition

In experimental settings, EMP was evaluated for its efficacy in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings suggest that compounds related to EMP could serve as antidotes or protective agents against nerve agent exposure .

Toxicological Studies

Toxicity Profile:

Toxicological studies have shown that EMP exhibits specific nephrotoxic effects similar to other organophosphorus compounds. Long-term exposure studies indicate potential renal toxicity, emphasizing the need for careful handling and regulation of this compound in both industrial and laboratory settings .

Data Table: Toxicological Effects of EMP

作用機序

The mechanism of action of ethyl methylphosphonate involves its interaction with various molecular targets and pathways:

Photocatalytic Degradation: When adsorbed on TiO₂ surfaces, this compound undergoes photocatalytic degradation under UV irradiation.

Detoxification: In the detoxification of chemical warfare agents, this compound interacts with metal-organic frameworks, leading to the breakdown of toxic substances.

類似化合物との比較

The following table and analysis compare EMP with structurally and functionally related organophosphonates:

Key Findings:

Structural and Functional Differences: EMP lacks the aromatic nitro group present in NEMP, reducing its AChE inhibition potency but enhancing its utility as a non-toxic simulant . DMMP’s dual methoxy groups increase volatility, making it ideal for gas-phase sensor testing, whereas DIMP’s bulkier isopropyl groups enhance environmental persistence .

Toxicity Profile :

- NEMP exhibits higher acute toxicity (LD₅₀ = 250 mg/kg) compared to EMP, which is estimated to exceed 500 mg/kg due to its use as a low-toxicity simulant .

- DMMP and DIMP show minimal acute toxicity, aligning with their roles in industrial and environmental studies .

Reactivity in Enzymatic Systems :

- EMP derivatives like ethyl 4-nitrophenyl methylphosphonate are efficiently hydrolyzed by promiscuous enzymes (e.g., Rsp3690), with kcat/Km values up to 3.8 × 10⁵ M⁻¹s⁻¹, outperforming isopropyl and cyclohexyl analogs .

- DMMP’s high reactivity in carboxylate ester hydrolysis (kcat/Km = 8.8 × 10⁵ M⁻¹s⁻¹) underscores its utility in catalytic degradation studies .

Environmental and Detection Considerations: EMP and DIMP are prioritized in forensic analyses due to their stability in aqueous matrices, whereas DMMP’s volatility necessitates air sampling techniques . NEMP’s non-volatile nature allows safe laboratory use, avoiding the risks associated with volatile nerve agents .

生物活性

Ethyl methylphosphonate (EMP) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in the context of its role as a precursor for chemical warfare agents and its interaction with biological systems. This article explores the biological properties of EMP, including its mechanisms of action, toxicological effects, and potential applications in medicinal chemistry.

This compound has the chemical formula and is classified as a phosphonate. It is a colorless liquid with a density of 1.172 g/mL at 25 °C and a refractive index of 1.426 . Its structure consists of an ethyl group and a methyl group attached to a phosphonate moiety, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Interaction with Acetylcholinesterase (AChE)

EMP and its derivatives have been studied for their ability to inhibit AChE, an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synapses, causing overstimulation of muscles and potentially resulting in paralysis or death .

2. Toxicological Effects

The toxicity of EMP is significant, particularly in the context of its use as a precursor for nerve agents like VX. Studies have shown that EMP can exhibit acute toxicity, with LD50 values indicating high lethality in animal models . For example, when tested on rabbits, EMP demonstrated severe neurotoxic effects after short exposure periods.

Biological Activity Data

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Case Studies

Case Study 1: Nerve Agent Precursor

In a study examining the degradation of VX in soil, EMP was identified as a hydrolysis product during the environmental fate assessment of chemical warfare agents. The study utilized cold water extraction methods to detect EMP levels in contaminated soil samples, demonstrating its relevance in environmental toxicology .

Case Study 2: Therapeutic Potential

Research has indicated that modifications to EMP could lead to compounds with antiviral properties. For instance, certain phosphonates derived from EMP have shown promise as acyclic nucleoside phosphonates (ANPs), which are being investigated for their ability to inhibit viral replication . The structural flexibility of these compounds allows them to interact effectively with viral enzymes.

Research Findings

Recent studies have highlighted the dual nature of EMP as both a toxic agent and a potential therapeutic compound:

- Antiviral Activity : EMP derivatives have been synthesized and evaluated for their ability to inhibit viral enzymes, showing significant activity against various pathogens .

- Toxicity Mitigation : Research into enzyme reactivation has focused on developing antidotes for organophosphate poisoning, including those caused by EMP derivatives. Novel oximes have been tested for their efficacy in reactivating inhibited AChE .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying Ethyl methylphosphonate in environmental or biological samples?

- Methodological Answer : this compound (EMP) is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, particularly in aqueous matrices . Nuclear Magnetic Resonance (NMR) spectroscopy is employed to study its structural and dynamic properties, with parameters optimized for pH and temperature variations (e.g., chemical shifts at δ 32.5 ppm for phosphorus-31 NMR) . Gas chromatography (GC) coupled with mass spectrometry is also viable for volatile derivatives, such as trimethylsilyl (TMS) esters .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Due to its potential toxicity and role as a nerve agent degradation product, EMP requires strict safety measures:

- Use fume hoods and personal protective equipment (PPE), including gloves and goggles, to avoid inhalation or dermal exposure .

- Store in airtight containers away from oxidizing agents, and follow hazardous waste disposal guidelines (e.g., incineration in EPA-approved facilities) .

- Monitor workplace exposure limits (e.g., OSHA PEL/TWA) and implement spill-response protocols involving inert absorbents like vermiculite .

Q. How can researchers differentiate this compound from structurally similar organophosphonates in complex mixtures?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to distinguish EMP based on its exact mass (m/z 124.0398 for [C₃H₉O₃P]⁻). Ion chromatography with suppressed conductivity detection can separate EMP from analogs like methylphosphonic acid or isopropyl methylphosphonate, leveraging differences in retention times and charge density .

Advanced Research Questions

Q. What experimental strategies are used to investigate the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Degradation studies often utilize pH-controlled hydrolysis experiments coupled with kinetic modeling. For example:

- At pH > 10, EMP undergoes base-catalyzed hydrolysis to methylphosphonic acid, monitored via ³¹P NMR .

- Advanced oxidation processes (AOPs) like UV/H₂O₂ are tested for mineralization efficiency, with intermediates tracked using LC-TOF-MS .

- Isotopic labeling (e.g., ¹⁸O) helps elucidate reaction mechanisms in soil or aqueous systems .

Q. How can researchers address contradictions in reported physicochemical properties of this compound (e.g., solubility, vapor pressure)?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To resolve these:

- Validate purity via elemental analysis and NMR before property determination .

- Use standardized methods (e.g., ASTM D7597-16 for aqueous solubility) and replicate experiments across labs to assess reproducibility .

- Apply quantitative structure-property relationship (QSPR) models to predict properties when empirical data are inconsistent .

Q. What methodologies ensure reproducibility in studies involving this compound, particularly in environmental remediation research?

- Methodological Answer : Key steps include:

- Batch-to-batch consistency checks using GC-MS or LC-MS to confirm EMP concentration in spiked samples .

- In situ field trials with controlled variables (e.g., temperature, microbial activity) to validate lab-scale degradation rates .

- Interlaboratory comparisons using reference materials (e.g., NIST-certified EMP standards) to harmonize analytical protocols .

Q. How is this compound utilized as a simulant in chemical warfare agent (CWA) research, and what are the limitations of this approach?

- Methodological Answer : EMP serves as a non-toxic simulant for nerve agents like sarin (GB) in detection and decontamination studies. Limitations include:

- Differences in volatility and reactivity compared to actual CWAs; thus, DMMP (Dimthis compound) is often preferred for vapor-phase studies .

- Validation requires parallel testing with real agents under controlled conditions (e.g., using FTIR spectroscopy to compare degradation pathways) .

Q. Tables for Key Data

特性

IUPAC Name |

ethoxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-3-6-7(2,4)5/h3H2,1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZOPKFMKMAWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862761 | |

| Record name | Ethyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Ethyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1832-53-7 | |

| Record name | Ethyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921S33S5Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。